[11C]MeNER, also known as (S,S)-[11C]methylreboxetine, is a radioligand developed for positron emission tomography (PET) imaging of norepinephrine transporters (NETs) in the human brain. It is synthesized from the precursor (S,S)-desethylreboxetine and has been identified as a promising candidate for studying norepinephrine dynamics in vivo, particularly in relation to various neuropsychiatric disorders. The compound's ability to visualize NETs makes it significant in both clinical and research settings focused on understanding brain function and pathology.
[11C]MeNER is classified as a radioligand used primarily in neuroimaging. Its synthesis is based on the methylation of (S,S)-desethylreboxetine, a compound derived from reboxetine, which is an antidepressant that selectively inhibits the reuptake of norepinephrine. The radiolabeling with carbon-11 allows for its detection using PET imaging techniques, facilitating the study of norepinephrine's role in various neurological conditions.
The synthesis of [11C]MeNER involves several key steps:
The molecular structure of [11C]MeNER can be represented as follows:
The compound's structure allows it to interact selectively with NETs, making it suitable for imaging studies.
The primary chemical reaction involved in synthesizing [11C]MeNER is the methylation of (S,S)-desethylreboxetine. Key points include:
[11C]MeNER acts as a selective ligand for norepinephrine transporters in the brain. Upon administration:
Relevant data indicate that [11C]MeNER demonstrates favorable properties for PET applications due to its optimal partition coefficient and low plasma protein binding (approximately 14%) .
[11C]MeNER has several significant applications:
The noradrenergic system, anchored by the locus coeruleus (LC), is the primary source of norepinephrine (NE) in the central nervous system. The LC projects extensively to cortical, subcortical, and spinal regions, regulating critical functions such as arousal, attention, stress response, and autonomic control [6] [8]. Neuromelanin-containing LC neurons are especially vulnerable to neurodegeneration due to oxidative stress, making this nucleus a key focus in Parkinson’s disease (PD) research. Early degeneration of the LC precedes motor symptoms in PD and correlates with non-motor manifestations like REM sleep behavior disorder (RBD) and cognitive impairment [2] [8]. The LC’s dense innervation of the prefrontal cortex and limbic structures further underpins its role in emotional memory and behavioral flexibility [6] [8].
Table 1: Neuroanatomy of the Noradrenergic System
Region | Function | Projection Targets |
---|---|---|
Locus Coeruleus | Arousal, stress response, cognitive control | Cortex, hippocampus, amygdala, cerebellum |
Dorsal Bundle | Sensory processing | Thalamus, spinal cord |
Ventral Bundle | Autonomic regulation | Hypothalamus, brainstem nuclei |
The norepinephrine transporter (NET) is a presynaptic transmembrane protein responsible for the reuptake of synaptic NE, terminating its signaling and maintaining neurotransmitter homeostasis. NET also regulates dopamine clearance in cortical regions due to overlapping substrate specificity [5] [9]. Dysfunctional NET is implicated in multiple neuropsychiatric disorders:
Fig. 1: Braak Staging in PD Highlighting Early LC Degeneration
Stage 1-2: α-Synuclein in olfactory bulb + dorsal motor vagus Stage 3-4: Pathology in LC + substantia nigra Stage 5-6: Cortical involvement with dementia
Early NET radioligands (e.g., [11C]desipramine) faced limitations like high nonspecific binding and poor blood-brain barrier penetration. [11C]MeNER ((S,S)-[11C]methylreboxetine) emerged as a breakthrough due to its high selectivity (IC₅₀ = 2.5 nM for NET) and favorable pharmacokinetics [5] [9]. Key developments include:
Table 2: Comparison of NET Radioligands
Radioligand | Affinity (IC₅₀) | Metabolite Stability | Key Advantages |
---|---|---|---|
[11C]MeNER | 2.5 nM | 82% intact at 40 min (human) | High specificity, validated in PD |
[18F]F-MeNER-D2 | 1.8 nM | >90% intact at 60 min | Longer half-life, superior kinetics |
[11C]desipramine | 15 nM | <50% intact at 20 min | Obsolete due to high nonspecific binding |
Table 3: Compound Identifiers for [11C]MeNER
Property | Identifier |
---|---|
IUPAC Name | (2S)-2-[(S)-(2-([11C]methoxy)phenoxy)(phenyl)methyl]morpholine |
Molecular Formula | C₁₈H₂₁NO₃ |
CAS Registry Number | 634591-18-7 |
Synonyms | (S,S)-[11C]MRB; [11C]methylreboxetine |
Target | Norepinephrine transporter (NET) |
Imaging Modality | Positron Emission Tomography (PET) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: